2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide
Description
2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide is a synthetic organic compound that features a cyano group, an acetamide group, and a pyrrole ring
Properties
IUPAC Name |
2-cyano-N-[4-(2,5-dimethylpyrrol-1-yl)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11-5-6-12(2)16(11)10-4-3-9-15-13(17)7-8-14/h5-6H,3-4,7,9-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJJEARGDPUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCCNC(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethylfuran with ammonia or primary amines in the presence of a catalyst.
Attachment of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction, where the pyrrole ring reacts with a butyl halide.
Introduction of the Cyano Group: The cyano group is added through a cyanoacetylation reaction, where the intermediate product reacts with cyanoacetic acid or its derivatives.
Formation of the Acetamide Group: The final step involves the reaction of the cyano-substituted intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrole ring are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the pyrrole ring.
N-Butylacetamide: Similar structure but without the cyano group.
2,5-Dimethylpyrrole: Contains the pyrrole ring but lacks the acetamide and cyano groups.
Uniqueness: 2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- InChIKey : MGJJJEARGDPUTB-UHFFFAOYSA-N
The compound's mechanism of action is primarily linked to its interactions with various biological targets, particularly in cancer and inflammation pathways. The pyrrole moiety is known for its ability to modulate biological activities through multiple mechanisms, including enzyme inhibition and receptor binding.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
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Anticancer Activity :
- The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxic effects on MCF7 and A549 cell lines with IC50 values ranging from 10 to 50 µM.
- Table 1 summarizes the cytotoxic effects on different cancer cell lines:
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Anti-inflammatory Activity :
- In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
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Neuroprotective Effects :
- Preliminary research suggests that it may exert neuroprotective effects by modulating oxidative stress pathways in glial cells, which could be beneficial in neurodegenerative conditions.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
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Study on Anticancer Properties :
A recent study explored the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent. -
Inflammation Model Study :
In a murine model of inflammation, the compound was administered and showed a marked decrease in inflammatory markers, demonstrating its potential therapeutic applications in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
